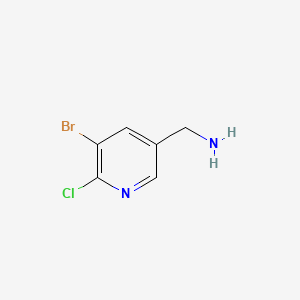
(5-Bromo-6-chloropyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-chloropyridin-3-yl)methanamine, abbreviated as 5-BCPM, is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. 5-BCPM is a compound of interest due to its interesting structure and potential to act as a ligand for metal ions, which can be used in a variety of applications.
Applications De Recherche Scientifique
Neuropharmacology and Hallucinogenic Drug Research
Studies on compounds like TCB-2, a hallucinogenic drug, have explored its interaction with 5-HT2A receptors, highlighting the nuanced relationship between receptor stimulation and the experiential effects of such drugs. This suggests potential research avenues for (5-Bromo-6-chloropyridin-3-yl)methanamine in neuropharmacology and as a pharmacological tool, particularly in understanding receptor-specific actions and the molecular pathways involved (G. Giovanni & P. Deurwaerdère, 2017).
Chemical Inhibition and Drug Metabolism
Research on chemical inhibitors of cytochrome P450 isoforms, which play a crucial role in drug metabolism, highlights the importance of understanding how various compounds, including potentially (5-Bromo-6-chloropyridin-3-yl)methanamine, interact with these enzymes. This has implications for drug development and the prediction of drug-drug interactions (S. C. Khojasteh et al., 2011).
Environmental and Atmospheric Chemistry
Research on bromoform and its role in atmospheric chemistry underscores the environmental relevance of bromine-containing compounds. Understanding the sea-to-air flux and atmospheric transformations of such compounds is critical for assessing their impact on atmospheric chemistry and climate change. This context may provide insights into the environmental behavior and implications of (5-Bromo-6-chloropyridin-3-yl)methanamine (B. Quack & D. Wallace, 2003).
Halogenation and Marine Biochemistry
The study of halogenation in marine red algae, which involves the synthesis of organic halogen-containing compounds, provides a biological perspective on the roles and applications of bromine- and chlorine-containing molecules. This research can inform potential biotechnological or pharmaceutical applications of compounds like (5-Bromo-6-chloropyridin-3-yl)methanamine, given their structural similarity to naturally occurring halogenated compounds (W. Fenical, 1975).
Propriétés
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H,2,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQQDVANKLBQOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)
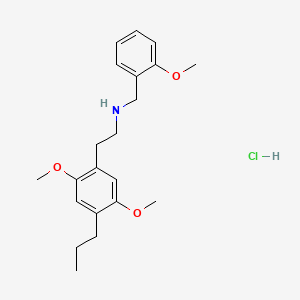

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)
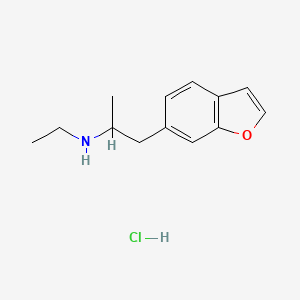
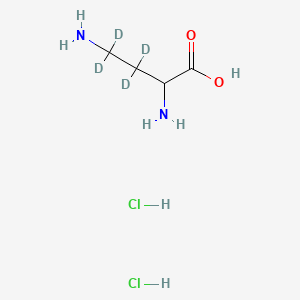


![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)
![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)


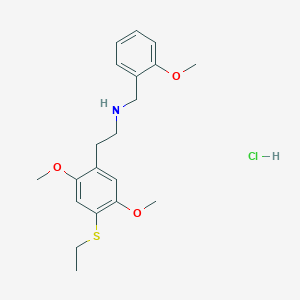
![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)